4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-22-18(21)12-7-9-13(10-8-12)19-17(20)16-11-23-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULRTILSYSYODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331557 | |
| Record name | ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304888-64-0 | |
| Record name | ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 2,3-dihydrobenzo[1,4]dioxine-2-carboxylic acid with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with the addition of a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety in 4-[(2,3-Dihydro-benzo dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Electrophilic Aromatic Substitution on the Dihydrodioxine Ring
The electron-rich 2,3-dihydrobenzo dioxine ring undergoes electrophilic substitution at the C6 and C7 positions. Examples include:
Nitration
Nitration introduces nitro groups, enabling subsequent reduction to amines or participation in cross-coupling reactions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO3 in acetic acid/TFA at 40–45°C | 7-Nitro-2,3-dihydrobenzo dioxine derivative | 27% |
Halogenation
Bromination or chlorination enhances reactivity for downstream modifications.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Bromine in acetic acid | 120°C, 2 hours | 6,7-Dibromo-2,3-dihydrobenzo dioxine derivative | 60% |
| ClSO3H | 55°C, N2 atmosphere | 7-Chlorosulfonyl derivative | 93.5% |
Functionalization of the Amide Bond
The amide linkage participates in limited reactions due to its stability but can be modified under specific conditions:
Amide Hydrolysis
Strong acidic or basic conditions cleave the amide bond, though this is less common due to competing ester hydrolysis.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 24 hours | 2,3-Dihydrobenzo dioxine-2-carboxylic acid + 4-aminobenzoic acid ethyl ester | Requires harsh conditions . |
Amide Coupling
The carboxylic acid (post-ester hydrolysis) can form new amides or esters via activation reagents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HATU/DIPEA in DMF, 40°C | Coupling with amines or alcohols | Derivatives with modified aromatic/alkyl groups | ~85% |
Reduction of the Dihydrodioxine Ring
Catalytic hydrogenation or borohydride-based reductions can modify the ring structure:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H2, Pd/C in ethanol | 25°C, 1 atm | Tetrahydrobenzo dioxine derivative | Improves solubility . |
Stability and Handling Considerations
-
Light sensitivity : Store in amber vials due to the aromatic/amide chromophores.
-
Thermal stability : Decomposes above 200°C; avoid prolonged heating .
For synthetic protocols, refer to primary literature for analogs (e.g., ).
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Central Nervous System (CNS) Disorders
Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxine can act as alpha-2C adrenergic receptor antagonists. These properties suggest potential applications in treating conditions such as depression and anxiety disorders. The modulation of adrenergic receptors may lead to improved mood regulation and reduced anxiety symptoms .
Anticancer Activity
Preliminary studies have shown that compounds similar to the ethyl ester derivative can inhibit tumor growth in specific cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for existing antimicrobial treatments .
Synthetic Methodologies
The synthesis of 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester can be achieved through several methods:
- Condensation Reactions : The compound can be synthesized via the condensation of 2,3-dihydrobenzo[1,4]dioxine-2-carboxylic acid with appropriate amines followed by esterification.
- Multi-step Synthesis : A more complex synthetic route involves multiple steps including protection-deprotection strategies to achieve the desired functional groups while maintaining the integrity of the dioxine structure.
Case Study 1: CNS Disorders
A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on animal models exhibiting depressive behaviors. The results demonstrated significant improvements in behavioral tests following administration of the compound, indicating its potential as a therapeutic agent for depression .
Case Study 2: Anticancer Research
In vitro studies conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested that this was mediated through apoptosis pathways involving caspase activation .
Mechanism of Action
The mechanism of action of 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Key Compounds:
4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid (CAS: 335212-82-3) Molecular Formula: C₁₃H₁₅NO₅ Key Differences: Replaces the ethyl ester with a butyric acid group. Impact: Increased polarity due to the carboxylic acid, lowering logP compared to the ethyl ester derivative. This enhances water solubility but may reduce membrane permeability .
[1-(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester Key Differences: Incorporates a tert-butyl carbamate and piperidine group. The piperidine ring introduces basicity, which may influence target binding .
Table 1: Physicochemical Comparison
Pharmacokinetic Considerations
- Ethyl Ester vs. Carboxylic Acid :
The ethyl ester in the target compound improves cell membrane penetration but is susceptible to esterase-mediated hydrolysis. The butyric acid analogue (CAS: 335212-82-3) may exhibit faster renal clearance due to its ionizable carboxylate . - Heterocyclic Modifications : Piperidine or pyrrolidine substitutions (e.g., –12) introduce basic nitrogen atoms, altering pKa and tissue distribution profiles compared to the neutral benzodioxine-amide system .
Biological Activity
4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N2O5
- Molecular Weight : 362.42 g/mol
- CAS Number : 1241231-81-1
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential effects on:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been identified as a modulator of alpha-adrenergic receptors, which play a crucial role in cardiovascular and central nervous system functions .
Antimicrobial Activity
In vitro studies have shown that compounds similar to 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester exhibit antimicrobial properties against various pathogens:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These studies suggest that the compound may be effective in treating infections caused by these bacteria .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism. Specific findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cancer cells .
Case Studies
-
Study on Alpha2C Receptor Antagonism :
- A patent study indicated that derivatives of this compound function as alpha2C antagonists, suggesting potential therapeutic applications in treating peripheral and central nervous system diseases .
- The study highlighted the efficacy of these compounds in modulating neurotransmitter release, which could be beneficial in conditions like depression and anxiety.
- Toxicological Assessment :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester?
Answer:
The synthesis typically involves two key steps: (1) esterification of the benzoic acid precursor to form the ethyl ester and (2) amide coupling between the benzodioxine carbonyl chloride and the amino group of the ester.
- Esterification: Use ethanol under acidic catalysis (e.g., H₂SO₄) or Mitsunobu conditions for sterically hindered substrates .
- Amide Coupling: Activate the benzodioxine carbonyl group using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amino-substituted benzoic acid ethyl ester. Coupling agents like DCC or HATU can improve yields in polar aprotic solvents (e.g., DMF) .
- Optimization: Apply Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratio) and reduce side products like hydrolyzed esters .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
- Primary Techniques:
- ¹H/¹³C NMR: Confirm the benzodioxine and ester moieties via characteristic shifts (e.g., δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for OCH₂) .
- IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
- Resolving Contradictions: Use 2D NMR (COSY, HSQC) to assign overlapping signals or X-ray crystallography for absolute configuration confirmation, as demonstrated in benzodioxine derivative studies .
Advanced: How can computational chemistry predict intermediates' reactivity in synthesizing this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as the activation energy for amide bond formation .
- Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Validation: Cross-check computational predictions with experimental kinetic data (e.g., reaction rates measured via HPLC) .
Advanced: What strategies mitigate low yields during the amide coupling step?
Answer:
- Coupling Agents: Replace traditional carbodiimides (DCC) with uronium-based agents (HATU) to enhance efficiency in non-polar solvents .
- Solvent Optimization: Test aprotic solvents (e.g., THF, DCM) to minimize ester hydrolysis. Add molecular sieves to scavenge water .
- Statistical Optimization: Apply response surface methodology (RSM) via DoE to identify critical factors (e.g., molar ratio, temperature) and maximize yield .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Answer:
- Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane to separate the product from unreacted starting materials .
- Recrystallization: Employ ethanol/water mixtures for high-purity crystals. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- HPLC: For complex mixtures, use reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How to design stability studies for this compound under varying pH and temperature?
Answer:
- Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12). Analyze degradation products via LC-MS .
- Kinetic Modeling: Use the Arrhenius equation to extrapolate shelf life at room temperature from high-temperature data .
- DoE Framework: Test interactions between pH, temperature, and ionic strength to identify destabilizing conditions .
Advanced: What in silico methods predict this compound's bioactivity, and how are they validated?
Answer:
- Molecular Docking: Screen against targets (e.g., enzymes with benzodioxine-binding pockets) using AutoDock Vina. Prioritize targets with high binding affinity scores .
- QSAR Models: Train models on benzodioxine derivatives’ bioactivity data to predict IC₅₀ values for new analogs .
- Validation: Conduct in vitro assays (e.g., enzyme inhibition) for top computational hits. Compare predicted vs. experimental IC₅₀ to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
